sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
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Overview
Description
Sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is a complex organic compound with a unique structure that includes a benzimidazole core, a pyridine ring, and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium amide, and various solvents, including dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzimidazole core
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, used in organic synthesis for multiple C-C bond formations.
Dimethyl malonate: A related compound with similar acidity but different structural properties.
Uniqueness
Sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C22H26N3NaO4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1/t30-;/m0./s1 |
InChI Key |
HXDOUUHARCBYLF-CZCBIWLKSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
Canonical SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
Origin of Product |
United States |
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